(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a trifluoromethylphenyl group, and a thiazolone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Bromine Compounds: Compounds containing bromine, which share some reactivity patterns with the trifluoromethyl group.
Uniqueness
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one is unique due to its combination of a benzodioxole ring, a trifluoromethylphenyl group, and a thiazolone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H11F3N2O3S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11F3N2O3S/c19-18(20,21)11-3-1-2-4-12(11)22-17-23-16(24)15(27-17)8-10-5-6-13-14(7-10)26-9-25-13/h1-8H,9H2,(H,22,23,24)/b15-8- |
InChI Key |
WERXTZJFCWRRHH-NVNXTCNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3 |
Origin of Product |
United States |
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